molecular formula C13H10N2O B7588034 (Z)-3-(5-methylfuran-2-yl)-2-pyridin-2-ylprop-2-enenitrile

(Z)-3-(5-methylfuran-2-yl)-2-pyridin-2-ylprop-2-enenitrile

Cat. No. B7588034
M. Wt: 210.23 g/mol
InChI Key: LFXKGEOUCNMUOH-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-3-(5-methylfuran-2-yl)-2-pyridin-2-ylprop-2-enenitrile is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as STF-62247 and has a molecular formula of C18H15N2O.

Scientific Research Applications

(Z)-3-(5-methylfuran-2-yl)-2-pyridin-2-ylprop-2-enenitrile has been studied for its potential applications in various scientific fields. One of the main applications of this compound is in cancer research. It has been found to inhibit the activity of the oncoprotein MYC, which is overexpressed in many types of cancer. This inhibition leads to the suppression of cancer cell growth and proliferation.

Mechanism of Action

The mechanism of action of (Z)-3-(5-methylfuran-2-yl)-2-pyridin-2-ylprop-2-enenitrile involves the inhibition of MYC activity. MYC is a transcription factor that regulates the expression of genes involved in cell growth and proliferation. Overexpression of MYC is commonly found in many types of cancer, and it is associated with poor prognosis. (Z)-3-(5-methylfuran-2-yl)-2-pyridin-2-ylprop-2-enenitrile binds to MYC and inhibits its activity, leading to the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (Z)-3-(5-methylfuran-2-yl)-2-pyridin-2-ylprop-2-enenitrile have been studied extensively in vitro and in vivo. In vitro studies have shown that this compound inhibits the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. In vivo studies have shown that (Z)-3-(5-methylfuran-2-yl)-2-pyridin-2-ylprop-2-enenitrile can inhibit tumor growth in mouse models of cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of using (Z)-3-(5-methylfuran-2-yl)-2-pyridin-2-ylprop-2-enenitrile in lab experiments is its specificity for MYC inhibition. This compound does not affect the activity of other transcription factors, making it a useful tool for studying the role of MYC in cancer. One of the limitations of using (Z)-3-(5-methylfuran-2-yl)-2-pyridin-2-ylprop-2-enenitrile is its low solubility in aqueous solutions. This can make it difficult to administer to cells or animals in lab experiments.

Future Directions

There are several future directions for research on (Z)-3-(5-methylfuran-2-yl)-2-pyridin-2-ylprop-2-enenitrile. One direction is to study its potential applications in combination with other cancer therapies. Another direction is to investigate its effects on MYC-driven cancers in vivo. Additionally, further research is needed to improve the solubility and bioavailability of this compound for use in lab experiments and potential clinical applications.

Synthesis Methods

The synthesis method of (Z)-3-(5-methylfuran-2-yl)-2-pyridin-2-ylprop-2-enenitrile involves the reaction of 2-acetylpyridine with furfural in the presence of ammonium acetate and acetic acid. This method was first reported by researchers at the University of Oxford in 2011. The yield of this method is around 50%, and the purity of the compound can be improved by recrystallization.

properties

IUPAC Name

(Z)-3-(5-methylfuran-2-yl)-2-pyridin-2-ylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c1-10-5-6-12(16-10)8-11(9-14)13-4-2-3-7-15-13/h2-8H,1H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFXKGEOUCNMUOH-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C(C#N)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C(\C#N)/C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-(5-methylfuran-2-yl)-2-pyridin-2-ylprop-2-enenitrile

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